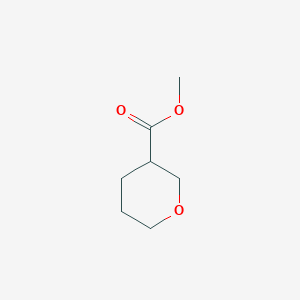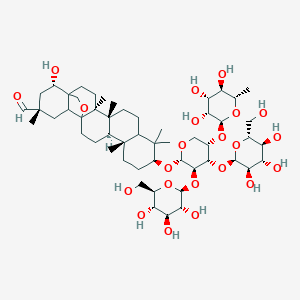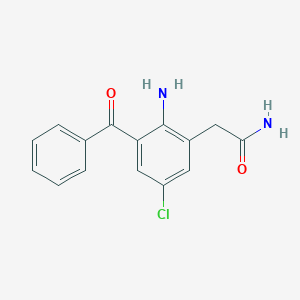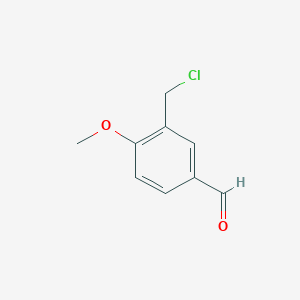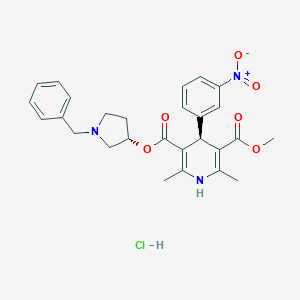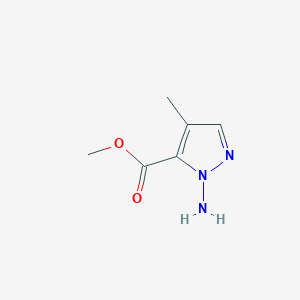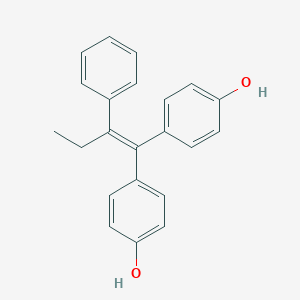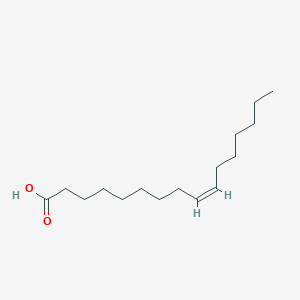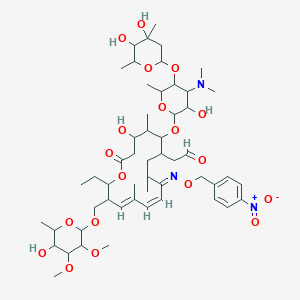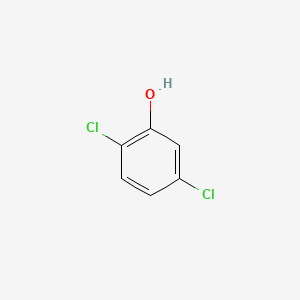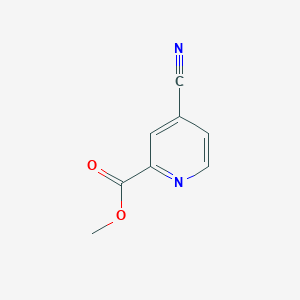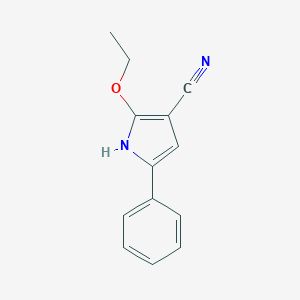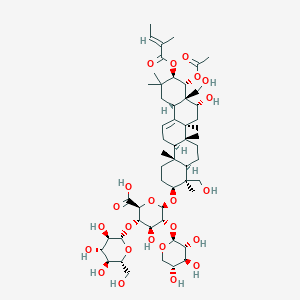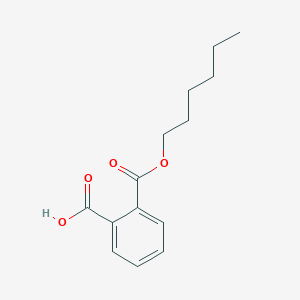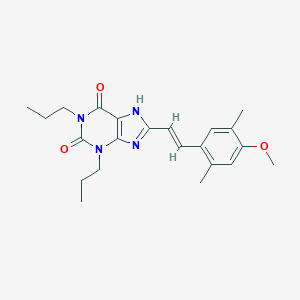
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine, commonly known as MRS 1220, is a potent and selective antagonist of the adenosine A3 receptor. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. The adenosine A3 receptor is expressed in various tissues and plays a role in the regulation of these processes. MRS 1220 blocks the binding of adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
MRS 1220 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and have a neuroprotective effect. It has also been shown to enhance the efficacy of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MRS 1220 is its selectivity for the adenosine A3 receptor. This allows for more targeted therapy and reduces the risk of off-target effects. However, one of the limitations of MRS 1220 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For research include the development of more potent and selective antagonists and investigating its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of MRS 1220 involves several steps. The first step is the synthesis of 4-methoxy-2,5-dimethylphenylacetonitrile, which is then reacted with propylmagnesium bromide to obtain the corresponding propyl ketone. The ketone is then reduced to the corresponding alcohol and reacted with 8-bromo-1,3-dipropylxanthine to obtain MRS 1220. The overall yield of the synthesis is around 12%.
Aplicaciones Científicas De Investigación
MRS 1220 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that MRS 1220 can inhibit the growth and proliferation of cancer cells by blocking the adenosine A3 receptor. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research is its use in the treatment of inflammatory diseases. MRS 1220 has been shown to reduce inflammation by blocking the adenosine A3 receptor. It has also been shown to have a neuroprotective effect in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
151539-37-6 |
|---|---|
Nombre del producto |
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C22H28N4O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-16-12-15(4)17(29-5)13-14(16)3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
Clave InChI |
NQVKNUOSPJBNIG-UHFFFAOYSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
Sinónimos |
8-[(E)-2-(4-methoxy-2,5-dimethyl-phenyl)ethenyl]-1,3-dipropyl-7H-purin e-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



